molecular formula C25H27NO5 B2698978 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2551118-91-1

6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No. B2698978
CAS RN: 2551118-91-1
M. Wt: 421.493
InChI Key: WASFHBCFDMACFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid” is a chemical compound with the CAS Number: 2551118-91-1 . It has a molecular weight of 421.49 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .

Physical and Chemical Properties The IUPAC name for this compound is 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid . The InChI code for this compound is 1S/C25H27NO5/c27-23(28)16-12-25(13-16)11-5-6-17(31-25)14-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16-17,22H,5-6,11-15H2,(H,26,29)(H,27,28) .

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the studied compound, is utilized to protect hydroxy-groups in various chemical syntheses. It can be conveniently removed while maintaining the integrity of other base-labile protecting groups. This property is particularly useful in synthesizing complex molecules like octathymidylic acid fragments (C. Gioeli & J. Chattopadhyaya, 1982).

Dipeptide Synthons Synthesis

The compound serves as a building block in peptide synthesis. For instance, its derivatives have been used in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons. These synthons are valuable for producing peptides like nonapeptides, which are analogues of certain antibiotics (Giovanni Suter et al., 2000).

Cycloaddition Reactions

In organic chemistry, the compound is involved in cycloaddition reactions. Such reactions are key to synthesizing various heterocyclic compounds, including substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. These reactions are instrumental in developing new molecules for potential applications in medicinal chemistry and materials science (A. Molchanov & T. Tran, 2013).

Synthesis of Spirocyclic Compounds

The compound plays a role in the synthesis of spirocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals. For example, its derivatives have been used in the synthesis of optically active pheromones and various spirocyclic structures (Ernst Hungerbühler et al., 1980).

Role in Solid-Phase Synthesis

This compound is also significant in solid-phase synthesis, particularly in creating N-alkylhydroxamic acids. The versatility of its derivatives in condensation reactions with solid supports makes it valuable for synthesizing a wide range of structurally diverse compounds (Sarah L. Mellor & W. Chan, 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c27-23(28)16-12-25(13-16)11-5-6-17(31-25)14-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16-17,22H,5-6,11-15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASFHBCFDMACFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CC(C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid

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